molecular formula C17H22ClN3O2S B6701588 N-[2-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl]-2-(methylamino)acetamide;hydrochloride

N-[2-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl]-2-(methylamino)acetamide;hydrochloride

Cat. No.: B6701588
M. Wt: 367.9 g/mol
InChI Key: WOSJHWQFICMYFE-UHFFFAOYSA-N
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Description

N-[2-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl]-2-(methylamino)acetamide;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazole ring system, which is known for its biological activity and is often found in pharmaceuticals and agrochemicals.

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl]-2-(methylamino)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S.ClH/c1-18-10-15(21)19-13-4-3-5-14-16(13)23-17(20-14)11-6-8-12(22-2)9-7-11;/h6-9,13,18H,3-5,10H2,1-2H3,(H,19,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOSJHWQFICMYFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)NC1CCCC2=C1SC(=N2)C3=CC=C(C=C3)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl]-2-(methylamino)acetamide;hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-methoxyphenylacetic acid with 2-aminothiophenol to form the benzothiazole ring. This intermediate is then subjected to further reactions, including methylation and acylation, to introduce the methylamino and acetamide groups, respectively. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl]-2-(methylamino)acetamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The benzothiazole ring can be reduced under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like sodium hydride (NaH) or strong acids/bases can facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the benzothiazole ring can produce a dihydrobenzothiazole compound.

Scientific Research Applications

N-[2-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl]-2-(methylamino)acetamide;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl]-2-(methylamino)acetamide;hydrochloride involves its interaction with specific molecular targets. The benzothiazole ring system is known to interact with various enzymes and receptors, potentially modulating their activity. This compound may exert its effects by binding to these targets and altering their function, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: Shares the methoxyphenyl group but lacks the benzothiazole ring.

    1-Naphthoic acid: Contains a similar aromatic structure but differs in functional groups and overall structure.

Uniqueness

N-[2-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl]-2-(methylamino)acetamide;hydrochloride is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

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